molecular formula C12H20N4O B1488031 (3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 1465663-53-9

(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone

Cat. No. B1488031
M. Wt: 236.31 g/mol
InChI Key: IKYAUJZJQWGAHO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

In a related compound, the indolizine ring system is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .


Chemical Reactions Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study mentioned that the reaction product is prone to an intermolecular cyclization via the reaction of OH group of pyrazolone ring and fluorine atom of an adjacent phenyl group .

Scientific Research Applications

Antimicrobial and Anticancer Activity

The compound "(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone" and its derivatives have shown promising applications in scientific research, particularly in the fields of antimicrobial and anticancer activities. A study by Hafez et al. (2016) synthesized a series of novel pyrazole derivatives, which were evaluated for their in vitro antimicrobial and anticancer activities. Some of the synthesized compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Central Nervous System Depressant and Anticonvulsant Properties

Another research avenue for this compound is its potential use as a central nervous system depressant and for its anticonvulsant properties. A study conducted by Butler, Wise, and Dewald (1984) synthesized a series of novel arylmethanones and found that these compounds demonstrated central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Some compounds also exhibited potential antipsychotic effects, which adds another layer to the compound's multifaceted potential (Butler, Wise, & Dewald, 1984).

Antimicrobial, Antioxidant, and Molecular Docking Analysis

Golea Lynda (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities. The study also included molecular docking analysis, providing a comprehensive understanding of the interactions at the molecular level. The compounds demonstrated moderate activity against both Gram-positive and Gram-negative bacteria and also showed moderate antioxidant activities, indicating their potential in therapeutic applications (Golea Lynda, 2021).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could pave the way for the design of novel analogues with increased potency.

properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9-6-11(15(2)14-9)12(17)16-5-3-4-10(7-13)8-16/h6,10H,3-5,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYAUJZJQWGAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCCC(C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(aminomethyl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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